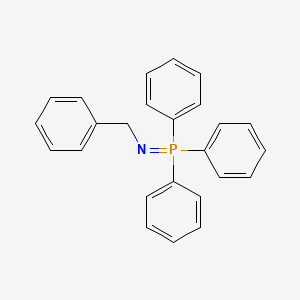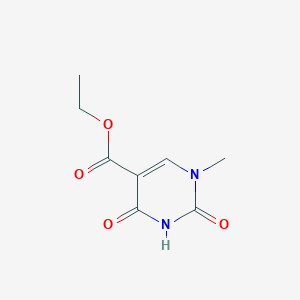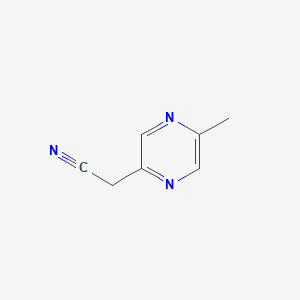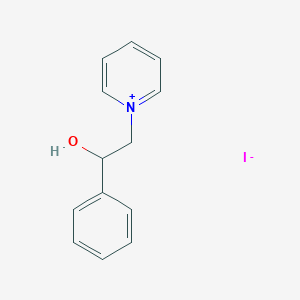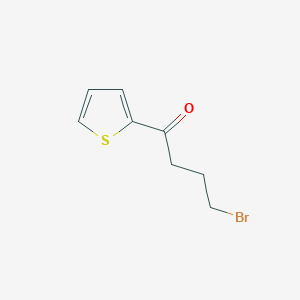![molecular formula C16H10ClN B13985454 2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
2-Chloro-5H-benzo[b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5H-benzo[b]carbazole is a chemical compound belonging to the class of heterocyclic aromatic compounds It is a derivative of benzo[b]carbazole, where a chlorine atom is substituted at the second position of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-benzo[b]carbazole typically involves the chlorination of benzo[b]carbazole. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]carbazoles, oxidized derivatives, and hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5H-benzo[b]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 2-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]carbazole: The parent compound without the chlorine substitution.
2,3-Benzcarbazole: A structural isomer with different substitution patterns.
Indolo[2,3-a]carbazole: A related compound with an indole moiety fused to the carbazole ring.
Uniqueness
2-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and physical properties. This substitution can enhance its stability, modify its electronic properties, and potentially increase its biological activity compared to its non-chlorinated counterparts .
Eigenschaften
Molekularformel |
C16H10ClN |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
2-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H |
InChI-Schlüssel |
NDDBWVYXUIFOQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


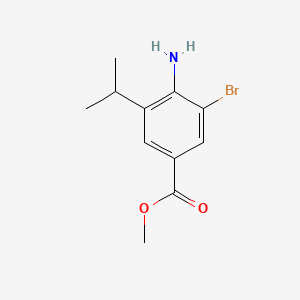
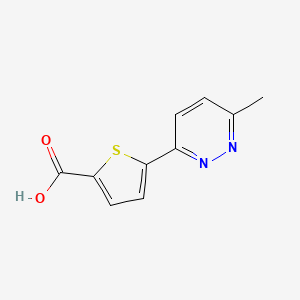
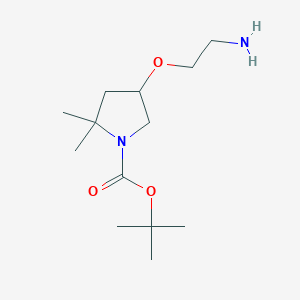
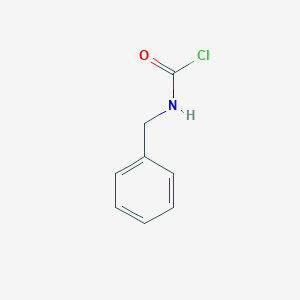
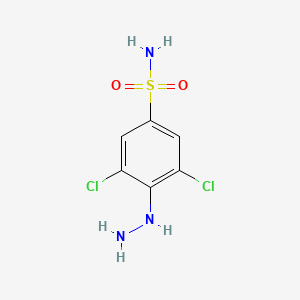
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
